Nickel Alizarinate

Coordination Chemistry Stability Constants Spectrophotometry

Researchers requiring reproducible metal-chelate selectivity in chromatography or electrochemistry often face supply inconsistency for specialized Ni(II)-alizarin complexes. Nickel Alizarinate (CAS 388570-91-0) is a stable, planar coordination compound that addresses this need through well-defined sorbate interaction profiles and non-emissive photophysical behavior. Key advantages include: • Distinct gas-chromatographic selectivity for phenols, alcohols, and alkylbenzenes versus Cu analogues • Intermediate stability constant (log K ≈ 12.23) enabling reversible metal-ligand studies • Consistent ≥98% purity with ambient shipping. Sourced from qualified global suppliers, each batch is verified for identity and purity, ensuring reliable procurement for advanced R&D.

Molecular Formula C14H6NiO4
Molecular Weight 296.89 g/mol
CAS No. 388570-91-0
Cat. No. B6320101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel Alizarinate
CAS388570-91-0
Molecular FormulaC14H6NiO4
Molecular Weight296.89 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)[O-])[O-].[Ni+2]
InChIInChI=1S/C14H8O4.Ni/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16;/h1-6,15,18H;/q;+2/p-2
InChIKeyONLUDXCULIUXSH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Alizarinate for Analytical and Materials Science


Nickel Alizarinate (CAS 388570-91-0, molecular formula C14H6NiO4, MW 296.89) is a coordination complex formed between nickel(II) ions and the dihydroxyanthraquinone dye Alizarin . This chelate features bidentate binding via the ligand's peri-hydroxy carbonyl groups, resulting in a stable planar structure . While sharing this core motif with other metal-alizarin complexes (e.g., Cu, Co, Zn analogues), Nickel Alizarinate exhibits distinct physicochemical properties—including specific stability constants, photophysical behavior, and adsorptive characteristics—that dictate its suitability for targeted applications in analytical chemistry, electrochemistry, and advanced materials research [1].

Suited for GC stationary phase selectivity studies
Supports supercapacitor electrode surface modification research
Useful as a non‑emissive model in photophysical investigations

Why Nickel Alizarinate Cannot Be Replaced by Other Metal-Alizarin Complexes


Despite the structural homology of metal-alizarin complexes, simple interchange of the central metal ion profoundly alters key performance metrics. The stability constants of Nickel Alizarinate, for example, are distinct from those of its Copper, Cobalt, and Zinc counterparts, directly impacting complex lability in solution-based applications [1]. Furthermore, the unique electronic configuration of Ni(II) confers specific photophysical properties—such as complete luminescence quenching—that are not shared by emissive Al(III) or Zn(II) complexes, making substitution impossible in luminescence-based assays [2]. Finally, in separation science, the strength of sorbate interaction differs markedly between Nickel and Copper alizarinates, dictating chromatographic selectivity and resolution [3]. Consequently, the choice of metal is not arbitrary; it is a critical determinant of experimental success.

Stability constant mismatch
Ni(II) complex log K differs from Cu(II), Co(II), Zn(II) analogs; lability and reversibility in solution may shift.
Luminescence quenching disparity
Ni(II) completely quenches emission while Al/Zn complexes are emissive; cannot assume optical behavior transfers.
Chromatographic selectivity shift
Sorbate interaction strength differs between Ni and Cu alizarinate phases, altering retention and peak resolution.

Quantitative Performance vs. Closest Analogs


Stability Constant Comparison

In a photometric study of the 1:1 complexes formed between Alizarin complexan (H4L) and various divalent metal ions, Nickel Alizarinate exhibited a stability constant (log K) of 12.23 ± 0.21 under identical conditions (I = 0.1, 20°C) [1]. This value is significantly lower than that of the corresponding Copper(II) complex (log K = 14.75 ± 0.07) and comparable to those of Cobalt(II) (log K = 12.25 ± 0.13) and Zinc(II) (log K = 12.19 ± 0.09) [1].

Stability constant (log K)
Head‑to‑head
Ni12.23 ± 0.21
Cu14.75 ± 0.07
Co12.25 ± 0.13
Zn12.19 ± 0.09
Intermediate stability supports reversible binding studies.
Ni complex about 330‑fold less stable than Cu analog; comparable to Co and Zn.
Coordination Chemistry Stability Constants Spectrophotometry

Luminescence Quenching Behavior

Solid-state emission studies reveal a stark contrast in photophysical behavior between Nickel Alizarinate and its Aluminum or Zinc counterparts. While the aluminum and zinc complexes of alizarin exhibit red/near-infrared emission assigned to an nπ* ligand-localized excited state, Nickel Alizarinate (along with cobalt and copper complexes) displays complete quenching of this emission [1].

Luminescence emission
Head‑to‑head
NiNon‑emissive (quenched)
AlEmissive (nπ*)
ZnEmissive (nπ*)
Complete quenching precludes use in luminescence‑based assays.
Quenching attributed to low‑lying d‑d states; useful when emission must be avoided.
Photophysics Luminescence Solid-State Chemistry

Gas Chromatographic Adsorption Selectivity

In a comparative gas chromatographic study, stationary phases comprising nickel and copper alizarinates demonstrated differential sorbate interactions. The calculated thermodynamic parameters revealed that the strength of interaction between sorbates (phenols, alcohols, alkylbenzenes) and the metal ions within the alizarin complexes differs, enabling distinct separation selectivities [1].

GC adsorption selectivity
Direct comparison
Differential sorbate interaction vs. Cu alizarinate phase for phenols, alcohols, and alkylbenzenes.
Provides alternative selectivity when Cu‑based phases fail resolution.
Reported thermodynamic parameters confirm distinct retention profiles.
Gas Chromatography Separation Science Adsorption

Electrochemical Performance in Supercapacitors

In a study evaluating electrode materials for supercapacitors, a polyaniline/nickel foil composite treated with alizarin (Pani/Alizarin-treated Nickel) exhibited a specific capacitance of 35.5 F/g in a two-electrode cell configuration [1]. This performance is contextualized against a polyaniline/carbon nanotubes composite (Pani/CNT/Ni) which yielded lower than expected specific capacitance values (1-20 F/g) due to contact resistance issues [1].

Specific capacitance
Cross‑study
35.5 F/g (two‑electrode cell)
Reported capacitance exceeds Pani/CNT/Ni baseline (1–20 F/g).
Alizarin surface treatment mitigates contact resistance in polyaniline composites.
Supercapacitors Electrode Materials Energy Storage

Validated Application Scenarios


Specialized GC Stationary Phases

Leveraging its unique sorbate interaction profile compared to Copper Alizarinate, Nickel Alizarinate can be employed as an adsorption layer in gas chromatography columns for the separation of complex mixtures containing phenols, alcohols, and alkylbenzenes [1]. This offers an alternative selectivity when copper-based phases fail to achieve adequate resolution.

Electrode Surface Modification for Supercapacitors

In the fabrication of supercapacitor electrodes, treating nickel current collectors with alizarin (to form a surface complex akin to Nickel Alizarinate) has been shown to significantly enhance specific capacitance by mitigating contact resistance in polyaniline-based composites [1]. This approach is relevant for improving the energy density of polymer-based energy storage devices.

Model Compound for Photophysical Studies

Given its well-defined, non-emissive behavior—attributed to low-lying metal-centered d-d states—Nickel Alizarinate serves as a valuable model compound for investigating ligand-field effects on luminescence quenching in transition metal complexes [1]. It provides a clear contrast to emissive analogs (e.g., Al, Zn complexes), facilitating fundamental research in inorganic photophysics.

Controlled Metal-Binding Studies

The intermediate stability constant of Nickel Alizarinate (log K ≈ 12.23) positions it uniquely between highly stable Copper complexes (log K ≈ 14.75) and less stable ones [1]. This makes it a suitable candidate for studies requiring reversible metal-ligand interactions, such as in metal ion sensing, extraction, or catalysis, where irreversible binding is undesirable.

Application
Selection Property
Validation Focus
Specialized GC stationary phases
Sorbate interaction selectivity vs. Cu analog
Separation resolution for phenols, alcohols, alkylbenzenes
Supercapacitor electrode modification
Contact resistance mitigation via alizarin surface complex
Specific capacitance enhancement in polyaniline‑based devices
Photophysical model compound
Complete luminescence quenching (d‑d deactivation)
Ligand‑field quenching mechanism studies; non‑emissive reference
Controlled metal‑binding studies
Intermediate stability constant (log K ≈ 12.2)
Reversible metal‑ligand interaction dynamics
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